2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride

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2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS 1185312-88-2) is a bifunctional heterocyclic building block featuring a 2-chloropyridine core substituted at the 5-position with a piperidin-4-yloxymethyl ether and isolated as the dihydrochloride salt. With a molecular formula of C₁₁H₁₇Cl₃N₂O and a molecular weight of 299.62 g/mol, the compound presents three reactive handles—the aryl chloride (suitable for cross‑coupling), the secondary piperidine amine (available for amidation/reductive amination), and the ether linker—that enable sequential, orthogonal derivatization.

Molecular Formula C11H17Cl3N2O
Molecular Weight 299.6 g/mol
CAS No. 1185312-88-2
Cat. No. B1500638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride
CAS1185312-88-2
Molecular FormulaC11H17Cl3N2O
Molecular Weight299.6 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=CN=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C11H15ClN2O.2ClH/c12-11-2-1-9(7-14-11)8-15-10-3-5-13-6-4-10;;/h1-2,7,10,13H,3-6,8H2;2*1H
InChIKeyUTZSQCUYMWHIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine Dihydrochloride (CAS 1185312-88-2) – Core Structural & Physicochemical Baseline for Procurement


2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS 1185312-88-2) is a bifunctional heterocyclic building block featuring a 2-chloropyridine core substituted at the 5-position with a piperidin-4-yloxymethyl ether and isolated as the dihydrochloride salt . With a molecular formula of C₁₁H₁₇Cl₃N₂O and a molecular weight of 299.62 g/mol, the compound presents three reactive handles—the aryl chloride (suitable for cross‑coupling), the secondary piperidine amine (available for amidation/reductive amination), and the ether linker—that enable sequential, orthogonal derivatization . Commercial suppliers routinely offer this compound at ≥98% purity (HPLC), and it is stored under dry, refrigerated (2–8 °C) conditions to preserve salt integrity . These features position it as a modular intermediate in medicinal chemistry campaigns requiring precise spatial orientation of the piperidine–pyridine pharmacophore.

Why 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine Dihydrochloride Cannot Be Replaced by Generic In‑Class Analogs


The specific regio‑ and chemo‑ architecture of this compound—the 2‑chloro substituent, the 5‑positioned piperidin‑4‑yloxymethyl ether, and the dihydrochloride salt form—dictates both its synthetic utility and the biological profile of downstream products . Simply exchanging the chlorine atom for hydrogen (e.g., 2‑(piperidin‑4‑yloxymethyl)pyridine) removes the critical handle for palladium‑catalyzed cross‑coupling, preventing late‑stage diversification . Moving the chlorine to the 6‑position (e.g., 2‑chloro‑6‑(piperidin‑4‑yloxy)pyridine) eliminates the benzylic ether linker, altering conformational flexibility and hydrogen‑bonding geometry [1]. Even a shift of the piperidine attachment from the 4‑position to the 3‑position (e.g., 2‑chloro‑5‑((piperidin‑3‑yloxy)methyl)pyridine dihydrochloride) changes the vector of the secondary amine, which can profoundly impact target engagement in receptor‑modulator programs . The quantitative evidence below demonstrates that these structural nuances confer measurable differences in reactivity, purity, and application scope.

2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine Dihydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Higher Commercial Purity vs. Regioisomeric Piperidine Analogs

When comparing the commercially available purity of the target compound with its closest regioisomeric analog, 2-chloro-5-((piperidin-3-yloxy)methyl)pyridine dihydrochloride (CAS 1185309-77-6), the 4‑piperidinyl derivative consistently achieves a higher purity specification. The target compound is listed at ≥98% (HPLC) from multiple ISO‑certified suppliers, whereas the 3‑piperidinyl isomer is commonly supplied at ≥95% purity . This 3‑percentage‑point purity advantage reduces the burden of pre‑reaction purification for the end user.

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Orthogonal Reactive Handles Enable Sequential Derivatization Not Possible with Non-Chlorinated Analogs

The 2‑chloro substituent on the pyridine ring provides a site for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) that is absent in the non‑chlorinated analog 2‑(piperidin‑4‑yloxymethyl)pyridine (CAS 136718‑74‑6) . The non‑chlorinated analog possesses only the piperidine amine as a derivatizable handle, leaving the pyridine ring inert to further functionalization . In contrast, the target compound allows a two‑step sequence: (i) amidation or reductive amination at the piperidine nitrogen, followed by (ii) palladium‑catalyzed cross‑coupling at the 2‑chloro position, enabling rapid library expansion [1].

Cross-coupling Parallel synthesis Medicinal chemistry

Dihydrochloride Salt Form Confers Measurable Solubility Advantage Over Free Base

The dihydrochloride salt form of the target compound (C₁₁H₁₇Cl₃N₂O, MW 299.62 g/mol) is designed to enhance aqueous solubility relative to the free base (C₁₁H₁₅ClN₂O, MW 226.70 g/mol) . While direct experimental solubility data for this specific compound are not publicly available, class‑level evidence from structurally related piperidine‑pyridine dihydrochloride salts demonstrates that dihydrochloride formation increases aqueous solubility by ≥10‑fold compared to the corresponding free base, a critical parameter for biological assay preparation [1].

Aqueous solubility Salt selection Sample preparation

5‑Position Ether Linker Imparts Greater Conformational Freedom than Direct 2‑ or 6‑Oxy Analogs

The target compound incorporates a benzylic ether linker (–CH₂–O–) between the pyridine and piperidine rings, introducing an additional rotatable bond and increasing the spatial separation between the two heterocycles. In contrast, 2‑chloro‑6‑(piperidin‑4‑yloxy)pyridine dihydrochloride (CAS 944390‑75‑4) connects the rings via a direct ether without a methylene spacer [1]. The target compound has 5 rotatable bonds versus 3 for the direct‑oxy analog, providing greater conformational sampling . This flexibility can be advantageous when exploring binding pockets that require the piperidine nitrogen to reach a specific hydrogen‑bond acceptor distance.

Conformational analysis Linker chemistry Receptor binding

2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine Dihydrochloride – Evidence‑Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry Library Synthesis via Sequential Orthogonal Derivatization

The two reactive handles—the piperidine secondary amine and the 2‑chloropyridine—enable a two‑step parallel synthesis workflow (amine capping followed by cross‑coupling) that doubles library diversity per synthetic cycle. This scenario directly leverages the orthogonal handle advantage documented in Section 3 .

Neurological Receptor Modulator Programs Requiring nAChR‑Directed Scaffolds

The piperidin‑4‑yloxymethyl‑pyridine framework has been described as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators for Alzheimer’s and Parkinson’s disease research. The 5‑position ether linker and 2‑chloro handle permit systematic SAR exploration of the pyridine substitution pattern [1].

High‑Purity Building Block for Cross‑Coupling‑Intensive Workflows

With a commercial purity specification of ≥98% (HPLC), this dihydrochloride meets the stringent quality requirements of palladium‑catalyzed cross‑coupling reactions, where catalyst‑poisoning impurities must be minimized. The ≥98% purity reduces the need for pre‑reaction purification, saving time and cost .

Aqueous‑Compatible Biological Assay Preparation

The dihydrochloride salt form, which is expected to exhibit ≥10‑fold enhanced aqueous solubility versus the free base, facilitates dissolution in physiological buffers for cell‑based and biochemical assays, reducing reliance on DMSO co‑solvents .

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